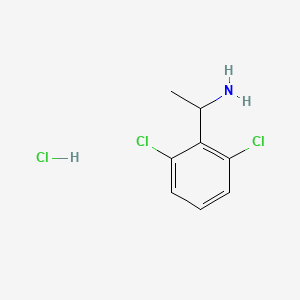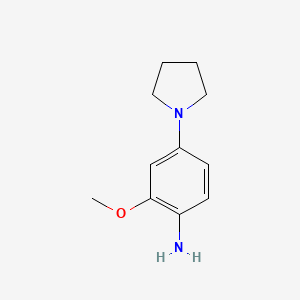
2-Methoxy-4-(Pyrrolidin-1-yl)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(pyrrolidin-1-yl)aniline is an organic compound that features a methoxy group and a pyrrolidine ring attached to an aniline core
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological profiles .
Action Environment
The stereochemistry of the pyrrolidine ring, a common feature in this compound, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 2-Methoxyaniline and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like palladium on carbon (Pd/C).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-4-(pyrrolidin-1-yl)aniline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(piperidin-1-yl)aniline: Similar structure but with a piperidine ring instead of pyrrolidine.
2-Methoxy-4-(morpholin-1-yl)aniline: Contains a morpholine ring.
2-Methoxy-4-(pyrrolidin-1-yl)benzonitrile: Similar structure with a benzonitrile group.
Uniqueness
2-Methoxy-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry and other fields.
Eigenschaften
IUPAC Name |
2-methoxy-4-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-8-9(4-5-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZXNWXHHFVQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718526 |
Source


|
| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143525-62-6 |
Source


|
| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
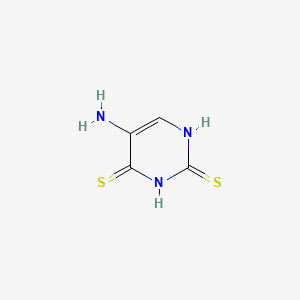
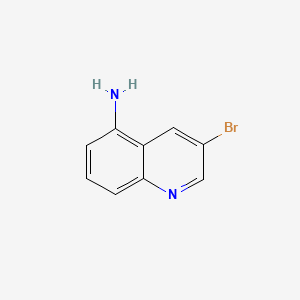
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
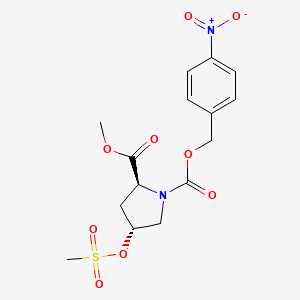

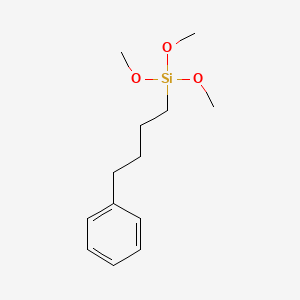
![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid](/img/structure/B599879.png)
